REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5](SC)=[CH:4][C:3]=1[CH3:10].O[O:12][S:13]([O-:15])=O.[K+].S([O-])([O-])=O.[Na+].[Na+].[CH3:23]O.O>>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([S:13]([CH3:23])(=[O:15])=[O:12])=[CH:4][C:3]=1[CH3:10] |f:1.2,3.4.5,6.7|
|
Name
|
|
Quantity
|
2.17 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C=C1)SC)C
|
Name
|
|
Quantity
|
6.14 g
|
Type
|
reactant
|
Smiles
|
OOS(=O)[O-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO.O
|
Name
|
10/1
|
Quantity
|
55 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with DCM (3×)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water and NaCl (sat.)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C=C1)S(=O)(=O)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |